
8-Bromo-6-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-chloroisoquinoline is a chemical compound with the CAS Number: 2137831-45-7 . It has a molecular weight of 242.5 and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of 8-Bromo-6-chloroisoquinoline is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H .Physical And Chemical Properties Analysis
8-Bromo-6-chloroisoquinoline is a powder at room temperature . It has a molecular weight of 242.5 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Novel Phthalonitriles
8-Bromo-6-chloroisoquinoline: is used in the synthesis of novel phthalonitriles . These compounds are precursors for carbon-carbon bond formation, leading to new quinoline derivatives. They have potential applications in pharmaceuticals and materials science, particularly for creating compounds with enhanced electronic properties.
Antimicrobial and Antibacterial Agents
The bromoquinoline class, to which 8-Bromo-6-chloroisoquinoline belongs, exhibits a wide spectrum of biological activities. They are considered in the development of antimicrobial and antibacterial agents due to their ability to interfere with bacterial DNA synthesis .
Antiparasitic Treatments
Compounds derived from 8-Bromo-6-chloroisoquinoline have been studied for their antiparasitic activities. These derivatives can be designed to target specific parasites, offering a pathway to new treatments for diseases such as malaria .
Anticancer Research
The structural motif of 8-Bromo-6-chloroisoquinoline is found in many compounds with anticancer properties. Researchers are investigating its derivatives for their potential to inhibit cancer cell growth and proliferation .
Material Science Applications
In material science, 8-Bromo-6-chloroisoquinoline serves as a building block for the synthesis of organic compounds that can be used in electronic devices. Its derivatives may improve the efficiency of light-emitting diodes (LEDs) and organic photovoltaics .
Chemical Synthesis and Chromatography
This compound is also significant in chemical synthesis and chromatography. It acts as an intermediate in the synthesis of more complex molecules and can be used in the purification process in chromatographic techniques .
Safety and Hazards
The safety information available indicates that 8-Bromo-6-chloroisoquinoline is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
8-bromo-6-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYEHRNBILNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroisoquinoline | |
CAS RN |
2137831-45-7 |
Source


|
| Record name | 8-bromo-6-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

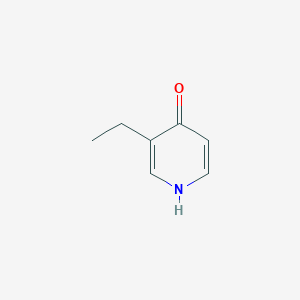
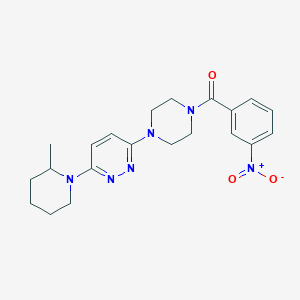
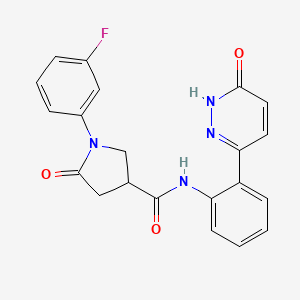
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)
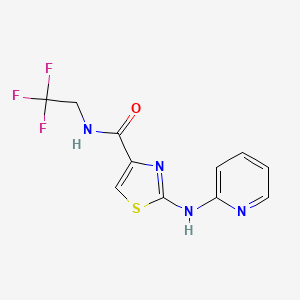
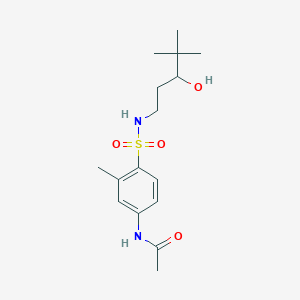



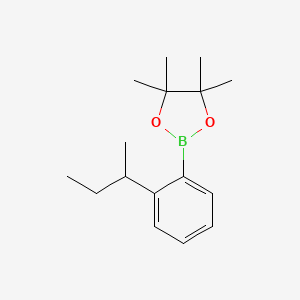
![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)
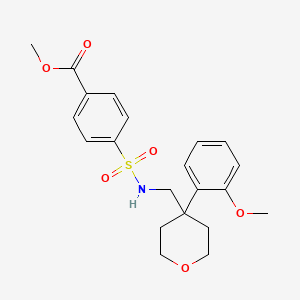
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)